molecular formula C6H12N2 B1396216 (R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1419075-96-9

(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane

Cat. No. B1396216
M. Wt: 112.17 g/mol
InChI Key: VQUMPQLXULUHIT-RITPCOANSA-N
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Description

“(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane” belongs to the class of organic compounds known as azabicyclo[3.2.0]heptanes . These are organic compounds containing a bicyclic structure made up of a three-member ring and a seven-member ring, one of which contains a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane” would be characterized by a bicyclic structure with a three-member ring and a seven-member ring, one of which contains a nitrogen atom . The presence of the “R,R” designation indicates that the compound has two chiral centers, which would add complexity to its structure.


Chemical Reactions Analysis

The chemical reactions involving “(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane” would depend on the specific reagents and conditions used. Azabicyclo[3.2.0]heptanes can undergo a variety of reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane” would depend on its specific structure. In general, azabicyclo[3.2.0]heptanes are characterized by their rigid, bicyclic structure .

Scientific Research Applications

  • Construction of an Isonucleoside on a 2,6-Dioxobicyclo[3.2.0]heptane Skeleton

    • Application : This research focused on building a new isonucleoside derivative on a 2,6-dioxobicyclo[3.2.0]heptane skeleton as a potential anti-HIV agent .
    • Method : The synthesis involved converting an acetal-protected dihydroxyacetone to a 2,3-epoxy-tetrahydrofuran derivative. This was followed by the introduction of an azide group and the formation of an oxetane ring, resulting in a pseudosugar derivative with a 2,6-dioxobicyclo[3.2.0]heptane skeleton .
    • Results : The desired isonucleoside was obtained by constructing a purine base moiety on the scaffold, followed by amination .
  • Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates

    • Application : This research aimed to develop an enantioselective approach to functionalized bicyclo[2.2.1]heptanes, which are critical for the synthesis of biologically significant molecules .
    • Method : The researchers used an organocatalytic formal [4 + 2] cycloaddition reaction, which allowed rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
    • Results : The method was successful and resulted in a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner .
  • Bicyclo[3.2.0]heptane
    • Application : Bicyclo[3.2.0]heptane is a compound with a similar structure to the one you’re interested in. It’s often used in physical chemistry studies to understand the properties of bicyclic compounds .
    • Method : The properties of this compound are usually studied using various spectroscopic techniques and computational methods .
    • Results : The results of these studies provide valuable information about the structure and reactivity of bicyclic compounds, which can be useful in the design of new materials and drugs .

properties

IUPAC Name

(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMPQLXULUHIT-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223805
Record name 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane

CAS RN

1419075-96-9
Record name 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419075-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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